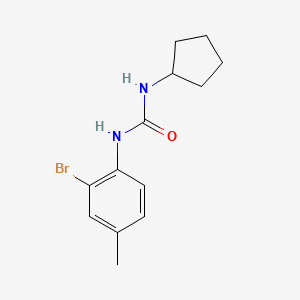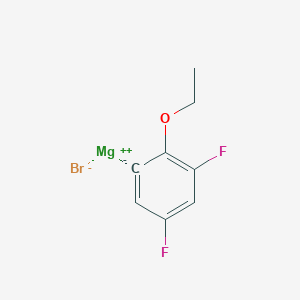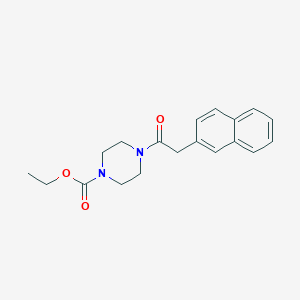![molecular formula C32H35P B14897027 ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is an organophosphorus compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of a phosphane group attached to a biphenyl system with tert-butyl groups providing steric hindrance. It is commonly used as a ligand in transition metal-catalyzed reactions due to its ability to stabilize metal complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane typically involves the reaction of a biphenyl derivative with a phosphane reagent under controlled conditions. One common method involves the use of tert-butylphosphine and a biphenyl halide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.
Substitution: The biphenyl system can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, often involving catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include phosphine oxides, reduced biphenyl derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of metal-based drugs and imaging agents.
Mecanismo De Acción
The mechanism by which ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane exerts its effects involves the coordination of the phosphane group to transition metals. This coordination stabilizes the metal center and facilitates various catalytic processes. The molecular targets include metal ions such as palladium, nickel, and platinum, which are involved in catalytic cycles for organic transformations. The pathways involved include oxidative addition, transmetalation, and reductive elimination, which are key steps in many catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ditert-butyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane: Similar in structure but with different substituents on the biphenyl system.
2,6-Di-tert-butylphenol: An antioxidant and UV stabilizer with a different functional group but similar steric properties.
Uniqueness
Ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is unique due to its specific combination of steric hindrance and electronic properties, which make it an effective ligand for stabilizing metal complexes in catalytic reactions. Its ability to enhance reaction rates and selectivity sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C32H35P |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C32H35P/c1-31(2,3)33(32(4,5)6)29-23-14-13-20-28(29)30-26(24-16-9-7-10-17-24)21-15-22-27(30)25-18-11-8-12-19-25/h7-23H,1-6H3 |
Clave InChI |
BLGHLCMJYYHTBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=CC=C1C2=C(C=CC=C2C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
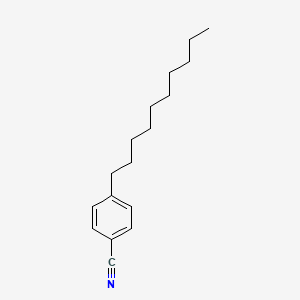
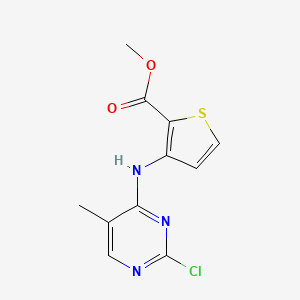
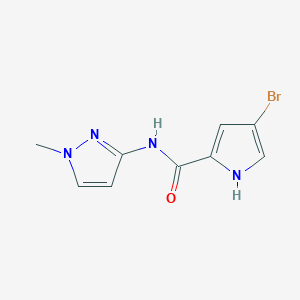
![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(pyridin-3-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14896979.png)

![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)



